5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 5,6-dichloro-2-nitroaniline, the nitro group can be reduced to an amine, followed by cyclization with a suitable aldehyde or ketone to form the quinazoline core. The N-pentyl group can be introduced through alkylation reactions using pentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms (chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinazoline: Lacks the dichloro and N-pentyl substitutions, resulting in different chemical and biological properties.
5,6-Dichloroquinazoline: Similar in structure but without the N-pentyl group, affecting its reactivity and applications.
N-Pentylquinazoline: Contains the N-pentyl group but lacks the dichloro and methyl substitutions.
Uniqueness
5,6-Dichloro-4-methyl-N-pentyl-1,4-dihydroquinazolin-2-amine is unique due to its specific combination of dichloro, methyl, and N-pentyl substitutions. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918134-99-3 |
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Molecular Formula |
C14H19Cl2N3 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
5,6-dichloro-4-methyl-N-pentyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C14H19Cl2N3/c1-3-4-5-8-17-14-18-9(2)12-11(19-14)7-6-10(15)13(12)16/h6-7,9H,3-5,8H2,1-2H3,(H2,17,18,19) |
InChI Key |
KWSPNAJQAKRWPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C1NC(C2=C(N1)C=CC(=C2Cl)Cl)C |
Origin of Product |
United States |
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